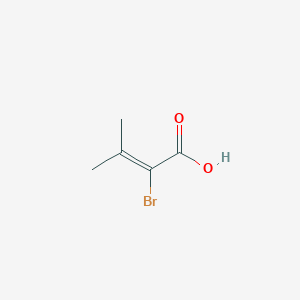

2-Bromo-3-methyl-2-butenoic acid

Description

Properties

IUPAC Name |

2-bromo-3-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3(2)4(6)5(7)8/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWKVTRJEOMTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935804 | |

| Record name | 2-Bromo-3-methylbut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-14-9 | |

| Record name | 3-Bromosenecioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-methylbut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis of 2-Bromo-3-methyl-2-butenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-Bromo-3-methyl-2-butenoic acid, an unsaturated halogenated carboxylic acid. The document consolidates available crystallographic data, proposes a viable synthetic pathway, and presents predicted spectroscopic data to facilitate its identification and use in research and development. This guide is intended for professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound, also known as 2-Bromosenecioic Acid, is a derivative of 3-methyl-2-butenoic acid (senecioic acid). The introduction of a bromine atom at the C2 position of the butenoic acid backbone introduces significant changes in the molecule's reactivity and potential biological activity, making it a compound of interest for further investigation. A thorough understanding of its three-dimensional structure and spectroscopic properties is fundamental for its application in synthetic chemistry and drug design.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₇BrO₂ |

| Molecular Weight | 179.01 g/mol |

| IUPAC Name | This compound |

| Common Name | 2-Bromosenecioic Acid |

| CAS Number | Not readily available |

Crystallographic Analysis

A key insight into the solid-state structure of this compound comes from X-ray crystallography. A study has shown that the compound crystallizes in the P1 space group. In the solid state, molecules of this compound form centrosymmetric hydrogen-bonded dimers, a common feature for carboxylic acids. The O···O distance in these dimers is 2.625(4) Å. The core structure of the molecule is nearly planar, with the bromine and carbon atoms of the butenoic acid chain lying almost in the same plane. This plane forms a dihedral angle of approximately 30.0(1)° with the plane of the carboxyl group.

Proposed Synthesis

A potential synthetic workflow is outlined below.

Caption: Proposed workflow for the synthesis of this compound.

General Experimental Protocol

Caution: This is a proposed protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2-butenoic acid in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound.

Spectroscopic Analysis

Detailed, experimentally obtained spectroscopic data for this compound is not widely published. The following tables present predicted data based on the known structure and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the two methyl groups and the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.0 - 2.2 | Singlet | 3H | C3-CH₃ |

| ~2.2 - 2.4 | Singlet | 3H | C3-CH₃ |

| ~10 - 12 | Broad Singlet | 1H | COOH |

Note: The chemical shifts of the two methyl groups are expected to be slightly different due to their geometric relationship with the carboxylic acid group (E/Z isomerism is possible).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~20 - 25 | C3-C H₃ |

| ~25 - 30 | C3-C H₃ |

| ~120 - 125 | =C (Br)- |

| ~140 - 145 | -C (CH₃)₂ |

| ~165 - 170 | C OOH |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as the C=C double bond.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1640 | Medium | C=C stretch |

| ~1200-1300 | Strong | C-O stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) is expected.

| m/z | Interpretation |

| 178/180 | [M]⁺, Molecular ion |

| 99 | [M - Br]⁺ |

| 43 | [(CH₃)₂CH]⁺ |

Logical Relationships in Structural Elucidation

The structural confirmation of this compound follows a logical progression from basic molecular formula to detailed 3D arrangement.

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

This technical guide provides a summary of the known structural information for this compound and offers predicted spectroscopic data to aid in its characterization. The proposed synthetic route, based on established chemical transformations, provides a starting point for its preparation in a laboratory setting. Further experimental work is necessary to confirm the predicted spectroscopic data and optimize the synthetic protocol. This foundational information is critical for researchers and scientists interested in exploring the potential applications of this and related halogenated unsaturated carboxylic acids in drug development and other areas of chemical research.

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-methyl-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methyl-2-butenoic acid, a halogenated unsaturated carboxylic acid, represents a molecule of interest in organic synthesis and potential pharmaceutical applications. Its structure, featuring a vinyl bromide moiety conjugated with a carboxylic acid, suggests a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound, its synthesis, and its expected reactivity. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs and theoretical predictions are also included to provide a more complete profile.

Chemical and Physical Properties

Quantitative data for this compound is scarce in the public domain. The following tables summarize the available information for the target compound and its saturated analog, 2-bromo-3-methylbutanoic acid, for comparative purposes.

Table 1: Physical and Chemical Properties

| Property | This compound | 2-Bromo-3-methylbutanoic acid |

| Molecular Formula | C₅H₇BrO₂ | C₅H₉BrO₂[1][2] |

| Molecular Weight | 179.01 g/mol | 181.03 g/mol [1][2] |

| Appearance | Crystalline solid[3] | Colorless to pale yellow liquid or crystalline solid[1] |

| Melting Point | Data not available | 39-42 °C[4] |

| Boiling Point | Data not available | 124-126 °C at 20 mmHg[4] |

| Solubility | Data not available | Moderately soluble in water; highly soluble in ethanol and ether[1] |

| CAS Number | Not assigned | 565-74-2[4] |

Table 2: Computed Properties

| Property | This compound | 2-Bromo-3-methylbutanoic acid |

| XLogP3 | 1.5 | 1.5[2] |

| Hydrogen Bond Donor Count | 1 | 1[2] |

| Hydrogen Bond Acceptor Count | 2 | 2[2] |

| Rotatable Bond Count | 1 | 2[2] |

| Exact Mass | 177.96294 Da | 179.97859 Da[2] |

| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų[2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups and the carboxylic acid proton. The chemical shifts of the methyl protons will be influenced by the double bond and the bromine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule, including the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the two sp³ hybridized carbons of the methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹). A sharp, strong absorption for the C=O stretch of the carbonyl group should appear around 1700-1725 cm⁻¹. The C=C double bond stretch is expected in the region of 1640-1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of Br, COOH, and other small fragments.

Experimental Protocols

Synthesis of (Z)-2-Bromo-3-methyl-2-butenoic acid

A plausible synthetic route to (Z)-2-bromo-3-methyl-2-butenoic acid involves the dehydrobromination of an appropriate precursor, such as 2,3-dibromo-2-methylbutyric acid. This method is adapted from a patented procedure for the synthesis of (Z)-2-methyl-2-butenoic acid, where the bromo-acid is a key intermediate.

Reaction Scheme:

Synthesis of (Z)-2-bromo-3-methyl-2-butenoic acid.

Materials:

-

2,3-dibromo-2-methylbutyric acid

-

Methanolic potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2,3-dibromo-2-methylbutyric acid in methanol is prepared.

-

The solution is cooled in an ice bath.

-

A solution of potassium hydroxide in methanol is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid.

-

The aqueous solution is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude (Z)-2-bromo-3-methyl-2-butenoic acid may be purified by recrystallization or chromatography.

Reactivity and Potential Applications

As an α,β-unsaturated carboxylic acid, this compound is expected to exhibit reactivity at multiple sites.

Reactivity profile of this compound.

-

Nucleophilic Acyl Substitution: The carboxylic acid group can undergo reactions typical of this functional group, such as esterification and amidation, to form various derivatives.

-

Michael Addition: The electron-withdrawing nature of the carboxylic acid group activates the double bond for conjugate addition (Michael addition) of nucleophiles at the C3 position.

-

Electrophilic Addition: The double bond can undergo electrophilic addition reactions, although the presence of the electron-withdrawing carboxyl group may decrease its reactivity compared to a simple alkene.

-

Reactions at the C-Br Bond: The vinyl bromide moiety can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for carbon-carbon bond formation.

These versatile reaction pathways make this compound a potentially valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. Halogenated organic compounds can exhibit a wide range of biological effects, and further research would be necessary to determine the toxicological and pharmacological profile of this particular molecule.

Conclusion

This compound is a fascinating molecule with potential for synthetic applications. While a comprehensive experimental dataset for its chemical and physical properties is yet to be established, its structural features suggest a rich and versatile reactivity. The synthetic protocol outlined in this guide provides a starting point for its preparation and further investigation. Future research is warranted to fully characterize this compound and explore its potential in drug discovery and materials science.

Safety Information

As a brominated organic acid, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided. In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) of a closely related compound, such as 2-bromo-3-methylbutanoic acid, and to handle the unsaturated analog with at least the same level of precaution.

References

- 1. Butanoic acid, 2-bromo-3-methyl- (CAS 565-74-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. (2R)-3-bromo-2-methylbutanoic acid | C5H9BrO2 | CID 164046773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-溴-3-甲基丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Bromo-3-methyl-2-butenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-3-methyl-2-butenoic acid, a halogenated unsaturated carboxylic acid with potential applications in organic synthesis and drug discovery. The proposed synthesis is a two-step process involving the bromination of 3-methyl-2-butenoic acid followed by dehydrobromination. This document outlines the detailed experimental protocols, presents relevant data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from 3-methyl-2-butenoic acid is proposed to proceed via a bromination-dehydrobromination sequence. The first step involves the electrophilic addition of bromine across the double bond of the starting material to yield the intermediate, 2,3-dibromo-3-methylbutanoic acid. Subsequent elimination of hydrogen bromide, facilitated by a base, leads to the formation of the target compound, this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 2,3-Dibromo-3-methylbutanoic Acid

This procedure details the bromination of the double bond in 3-methyl-2-butenoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |

| 3-Methyl-2-butenoic acid | 100.12 | - | 50 | 5.01 g |

| Bromine (Br₂) | 159.81 | 3.12 | 55 | 2.8 mL |

| Carbon tetrachloride (CCl₄) | 153.82 | 1.59 | - | 100 mL |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-2-butenoic acid (5.01 g, 50 mmol) in 100 mL of carbon tetrachloride.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (8.79 g, 55 mmol) in 20 mL of carbon tetrachloride dropwise from the dropping funnel over a period of 30 minutes with constant stirring. The characteristic red-brown color of bromine should disappear as the reaction progresses.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude 2,3-dibromo-3-methylbutanoic acid is obtained as a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure describes the dehydrobromination of the dibrominated intermediate to form the target α,β-unsaturated bromo-acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |

| 2,3-Dibromo-3-methylbutanoic acid | 259.92 | - | 50 (crude) | ~13 g |

| Triethylamine (Et₃N) | 101.19 | 0.726 | 100 | 13.9 mL |

| Toluene | 92.14 | 0.867 | - | 150 mL |

Procedure:

-

Transfer the crude 2,3-dibromo-3-methylbutanoic acid (~13 g, 50 mmol) to a 500 mL round-bottom flask.

-

Add 150 mL of toluene and triethylamine (10.1 g, 100 mmol).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the triethylammonium bromide salt that has precipitated.

-

Wash the filtrate with 2 M hydrochloric acid (2 x 50 mL) to remove excess triethylamine, followed by water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Starting Material | 3-Methyl-2-butenoic acid | C₅H₈O₂ | 100.12 | White crystalline solid |

| Intermediate | 2,3-Dibromo-3-methylbutanoic acid | C₅H₈Br₂O₂ | 259.92 | Viscous oil or low-melting solid |

| Product | This compound | C₅H₇BrO₂ | 179.01 | Crystalline solid |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ (ppm): ~10-12 (s, 1H, COOH), ~2.2 (s, 3H, CH₃), ~2.0 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (C=O), ~140 (C-Br), ~130 (C-(CH₃)₂), ~25 (CH₃), ~22 (CH₃) |

| IR (KBr) | ν (cm⁻¹): ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1630 (C=C stretch) |

Note: The spectroscopic data presented are estimations based on the chemical structure and data from analogous compounds. Actual experimental values may vary.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Safety Considerations

-

Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Carbon tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use in a fume hood and avoid inhalation or skin contact.

-

Triethylamine (Et₃N): Flammable and corrosive. Handle in a fume hood.

-

Toluene: Flammable and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide outlines a viable synthetic route for the preparation of this compound. The described two-step bromination-dehydrobromination sequence provides a logical pathway to the target molecule. The provided experimental protocols, while adapted from related procedures, offer a solid foundation for researchers to develop a robust synthesis. Further optimization of reaction conditions and thorough characterization of the final product are recommended for any future applications in research and development.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3-methyl-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis, and known properties of 2-Bromo-3-methyl-2-butenoic acid. Due to the limited availability of direct discovery literature for this specific compound, this document outlines a plausible synthetic route based on established organic chemistry principles, alongside a compilation of available quantitative data and characterization information. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of halogenated unsaturated carboxylic acids.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process starting from the commercially available 3-methyl-2-butenoic acid. The proposed pathway involves an initial alpha-bromination via the Hell-Volhard-Zelinsky reaction, followed by a dehydrobromination to introduce the carbon-carbon double bond at the C2 position.

Synthesis Pathway Overview

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-methylbutanoic acid via Hell-Volhard-Zelinsky Reaction

This protocol is a general procedure for the alpha-bromination of a carboxylic acid.

-

Materials:

-

3-methyl-2-butenoic acid

-

Red phosphorus

-

Bromine

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methyl-2-butenoic acid and a catalytic amount of red phosphorus.

-

Heat the mixture gently.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a base trap.

-

After the addition is complete, continue to heat the mixture under reflux until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and slowly add water to quench the excess bromine and phosphorus tribromide.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2-Bromo-3-methylbutanoic acid.

-

Purify the product by distillation or crystallization.

-

Step 2: Synthesis of this compound via Dehydrobromination

This protocol is a general procedure for elimination of HBr.

-

Materials:

-

2-Bromo-3-methylbutanoic acid

-

A suitable non-nucleophilic base (e.g., potassium tert-butoxide, DBU)

-

Anhydrous solvent (e.g., THF, DMF)

-

Water

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-Bromo-3-methylbutanoic acid in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the base in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction by adding water.

-

Acidify the aqueous layer with dilute hydrochloric acid to a pH of ~2.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Quantitative Data

The following tables summarize the available physical and chemical properties of the key compounds in the proposed synthesis.

Table 1: Physical and Chemical Properties of 3-methyl-2-butenoic acid

| Property | Value |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| CAS Number | 541-47-9 |

| Melting Point | 69-71 °C |

| Boiling Point | 198-200 °C |

| Appearance | White crystalline solid |

Table 2: Physical and Chemical Properties of 2-Bromo-3-methylbutanoic acid

| Property | Value |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol |

| CAS Number | 565-74-2 |

| Melting Point | 40-42 °C |

| Boiling Point | 124-126 °C at 20 mmHg |

| Appearance | White to off-white solid |

Table 3: Crystallographic Data for this compound [1]

| Property | Value |

| Molecular Formula | C₅H₇BrO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.953(2) |

| b (Å) | 7.962(3) |

| c (Å) | 8.083(3) |

| α (°) | 64.91(3) |

| β (°) | 71.01(3) |

| γ (°) | 88.99(3) |

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the vinyl proton and the carboxylic acid proton.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the C=C double bond, the C=O of the carboxylic acid, and the O-H stretch.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound and show a characteristic isotopic pattern for a bromine-containing molecule.

-

X-ray Crystallography: Can provide the definitive solid-state structure of the molecule.[1]

Hypothetical Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been extensively reported, α,β-unsaturated carboxylic acids and their α-bromo derivatives are known to possess various biological activities, often acting as enzyme inhibitors or covalent modifiers. The electrophilic nature of the double bond, enhanced by the electron-withdrawing carboxylic acid and bromine atom, makes them susceptible to nucleophilic attack by amino acid residues (such as cysteine or histidine) in the active sites of enzymes.

Caption: Hypothetical mechanism of action for this compound.

This diagram illustrates a potential mechanism where the compound enters a cell and covalently modifies a target enzyme, leading to the inhibition of a cellular process. This is a generalized model and would require experimental validation for this specific molecule.

Experimental and Analytical Workflow

The following diagram outlines the overall workflow from synthesis to characterization and potential biological evaluation.

Caption: Overall workflow for the synthesis and evaluation of this compound.

This guide provides a foundational understanding for the synthesis and study of this compound. Further experimental work is necessary to validate the proposed synthetic route and to explore the potential biological activities of this compound.

References

2-Bromo-3-methyl-2-butenoic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on 2-Bromo-3-methyl-2-butenoic acid, also known as 2-bromosenecioic acid. This document collates available information on its synthesis, chemical properties, and potential biological significance, with a focus on experimental details and quantitative data to support further research and development.

Chemical Properties and Characterization

This compound is a halogenated derivative of 3-methyl-2-butenoic acid (senecioic acid). Its chemical structure is characterized by a carboxylic acid moiety and a bromo-substituted double bond.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-methyl-2-butenoic acid | 2-Bromo-3-methylbutyric acid |

| Molecular Formula | C5H7BrO2 | C5H8O2[1] | C5H9BrO2 |

| Molecular Weight | 179.01 g/mol | 100.12 g/mol [1] | 181.03 g/mol |

| Appearance | White to beige crystalline powder or chunks | White prism-shape crystals[1] | Solid |

| Melting Point | --- | 65-70 °C[1] | 39-42 °C |

| Boiling Point | --- | 194-195 °C[1] | 124-126 °C at 20 mmHg |

| Solubility | --- | Soluble in water and methanol[1] | Very slightly soluble in water; soluble in alcohol and diethyl ether |

Note: Data for this compound is limited. Properties of related compounds are provided for comparison.

A key study has confirmed the molecular structure of this compound through X-ray crystallography. The compound crystallizes in the space group P1, with molecules forming centrosymmetric hydrogen-bonded dimers. The bromine and carbon atoms lie nearly in a plane, which forms a dihedral angle of 30.0(1) degrees with the carboxyl group plane.

Synthesis and Experimental Protocols

While a definitive, optimized synthesis protocol for this compound is not extensively detailed in the available literature, a plausible synthetic route is the bromination of its precursor, 3-methyl-2-butenoic acid (also known as 3,3-dimethylacrylic acid or senecioic acid). Several methods for the synthesis of 3-methyl-2-butenoic acid itself have been reported, including the oxidation of mesityl oxide with sodium hypochlorite and the condensation of acetone with malonic acid or a bromoacetic ester.[2][3]

One potential method for the subsequent bromination is allylic bromination, which would target the methyl groups adjacent to the double bond. This type of reaction is often carried out using N-bromosuccinimide (NBS) with a radical initiator.

Hypothetical Experimental Protocol: Allylic Bromination of 3-methyl-2-butenoic acid

This protocol is based on general procedures for allylic bromination and would require optimization for this specific substrate.

Workflow for Hypothetical Synthesis

References

An In-depth Technical Guide to 2-Bromo-3-methyl-2-butenoic Acid for Organic Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-methyl-2-butenoic acid, a halogenated unsaturated carboxylic acid with significant potential in organic synthesis and drug development. This document details its chemical properties, synthesis, and reactivity, offering valuable insights for professionals in the field.

Core Chemical Properties and Data

This compound, also known as 2-bromosenecioic acid, is a crystalline solid. Its structure features a carbon-carbon double bond, a carboxylic acid group, and a bromine atom, making it a versatile building block for the synthesis of more complex molecules. While extensive data for this specific compound is not widely available in commercial databases, crystallographic studies have confirmed its structure. Molecules of this compound are linked to form centrosymmetric hydrogen-bonded dimers in the solid state.[1]

For comparative purposes, the physical and chemical properties of the closely related saturated analogue, 2-Bromo-3-methylbutanoic acid, are presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 181.03 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid or crystalline solid | Pacific Biochem |

| Melting Point | 39-42 °C | --INVALID-LINK-- |

| Boiling Point | 124-126 °C at 20 mmHg | --INVALID-LINK-- |

| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol and ether. | Pacific Biochem |

Spectroscopic data for various related compounds are available through the NIST Chemistry WebBook and other public databases, which can serve as a reference for the characterization of this compound and its derivatives.

Synthesis of (Z)-2-Bromo-3-methyl-2-butenoic Acid

A key synthetic route to (Z)-2-bromo-3-methyl-2-butenoic acid involves a two-step process starting from (E)-2-methyl-2-butenoic acid, commonly known as tiglic acid. This process includes a bromination step to form an intermediate, followed by a dehydrobromination reaction.[2]

Experimental Protocols

Step 1: Bromination of (E)-2-methyl-2-butenoic acid (Tiglic Acid)

Illustrative Protocol (Adapted):

-

Dissolve (E)-2-methyl-2-butenoic acid in anhydrous methanol in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice-salt bath to 0–5 °C.

-

Slowly add a solution of bromine in methanol dropwise to the stirred solution. The temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature until the color of the bromine disappears.

-

The reaction mixture, containing 2,3-dibromo-2-methylbutyric acid, can then be worked up by adding water and extracting the product with a suitable organic solvent like diethyl ether.

Step 2: Dehydrobromination of 2,3-dibromo-2-methylbutyric acid

The intermediate, 2,3-dibromo-2-methylbutyric acid, is then subjected to dehydrobromination using a base to yield the desired (Z)-2-bromo-3-methyl-2-butenoic acid.[2]

Illustrative Protocol:

-

Dissolve the crude 2,3-dibromo-2-methylbutyric acid in methanolic potassium hydroxide.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the elimination of HBr.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is acidified, and the product is extracted with an organic solvent.

-

The crude product can be purified by crystallization or chromatography to yield pure (Z)-2-bromo-3-methyl-2-butenoic acid.

Reactivity and Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis due to its multiple reactive sites. The presence of the vinyl bromide moiety, the carboxylic acid, and the double bond allows for a variety of chemical transformations.

Reactions at the Vinyl Bromide

Vinyl bromides are versatile functional groups that can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Reactions involving the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carboxylic acid functionality is a well-known Michael acceptor. This allows for conjugate addition reactions with various nucleophiles, providing a route to a wide range of functionalized derivatives. This reactivity is particularly relevant in drug development, where the α,β-unsaturated carbonyl moiety can be used to covalently bind to biological targets.

Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented in the public domain, its structural features suggest significant potential. As an intermediate, it can be used to introduce the 3-methyl-2-butenoic acid scaffold into larger molecules. The α,β-unsaturated carbonyl system is a feature in several biologically active compounds and can be a key pharmacophore. The ability to functionalize the molecule at the bromine position further enhances its utility as a versatile building block in the synthesis of novel therapeutic agents.

Conclusion

This compound represents a valuable and versatile building block in organic chemistry. Its synthesis from readily available starting materials and its multiple points of reactivity make it an attractive intermediate for the construction of complex molecular architectures. For researchers and professionals in drug development, this compound offers a platform for the synthesis of novel compounds with potential biological activity. Further exploration of its reactivity and applications is warranted to fully unlock its potential in medicinal chemistry and materials science.

References

A Technical Guide to 2-Bromo-3-methyl-2-butenoic Acid and Its Derivatives: Synthesis, Properties, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-bromo-3-methyl-2-butenoic acid and its derivatives. It covers their physicochemical properties, synthetic methodologies, and the current understanding of their biological activities, with a focus on derivatives that hold potential in medicinal chemistry and drug development.

Introduction

This compound, also known as 2-bromosenecioic acid, is an α,β-unsaturated carboxylic acid. Its structure, featuring a bromine atom and a carboxylic acid functional group on a double bond, makes it a versatile building block in organic synthesis. The derivatives of this core structure, particularly its esters and amides, are of significant interest. Notably, N-(α-bromoacyl)-α-amino esters derived from the saturated analogue, 2-bromo-3-methylbutanoic acid, have been investigated as potential components for prodrugs, leveraging their chemical reactivity and structural similarity to dipeptides. This guide consolidates the available data on the synthesis, properties, and biological evaluation of these compounds to support further research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound and its related derivatives are crucial for their application in synthesis and biological studies. Key data for the parent acid and its saturated analogue, which is often used in derivatization, are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound | N/A | C₅H₇BrO₂ | 179.01 | Data Not Available | Data Not Available | Data Not Available |

| 2-Bromo-3-methylbutanoic acid | 565-74-2 | C₅H₉BrO₂ | 181.03 | 39-42 | 124-126 (at 20 mmHg) | Soluble in alcohol and diethyl ether; very slightly soluble in water.[1][2] |

| Methyl 2-(2-bromo-3-methylbutanamido)pentanoate | N/A | C₁₁H₂₀BrNO₃ | 294.19 | 97-98 | Data Not Available | Data Not Available |

Note: Data for the unsaturated parent acid is limited. The saturated analogue, 2-Bromo-3-methylbutanoic acid, is included due to its use in the synthesis of the biologically evaluated derivatives discussed in this guide.

Synthesis and Derivatization

The synthesis of this compound and its derivatives involves multi-step chemical processes. The methodologies for creating the core acid structure and for synthesizing its biologically relevant amide derivatives are detailed below.

Synthesis of (Z)-2-Bromo-2-methylbutenoic Acid

A key synthetic route to a related isomer involves the bromination of (E)-2-methyl-2-butenoic acid to form an intermediate, which is then debrominated to yield the (Z)-bromo-acid. This process highlights a general strategy for introducing the bromo-alkene functionality.[3]

Synthesis of N-(α-Bromoacyl)-α-amino Ester Derivatives

Derivatives with potential biological relevance, such as N-(α-bromoacyl)-α-amino esters, are synthesized from the corresponding saturated bromo-acyl chloride and an amino acid methyl ester. This reaction forms a peptide-like bond.[4]

References

Theoretical Analysis of 2-Bromo-3-methyl-2-butenoic Acid: A Proposed Computational Study

For Immediate Release

Abstract

This technical guide outlines a proposed framework for the theoretical and computational investigation of 2-Bromo-3-methyl-2-butenoic acid. Due to a notable absence of comprehensive theoretical studies on this specific molecule in publicly available scientific literature, this document serves as a prospective guide for future research. It details a series of proposed in silico experiments designed to elucidate the structural, electronic, and reactive properties of this compound. The methodologies presented are grounded in established quantum chemical and molecular modeling techniques. This guide is intended to provide a foundational roadmap for researchers aiming to explore the computational chemistry of this compound and its potential applications.

Introduction

This compound, also known as 2-bromosenecioic acid, is a halogenated unsaturated carboxylic acid. While some experimental data, primarily from X-ray crystallography, exists for this molecule, a deep dive into its theoretical underpinnings is currently lacking in the scientific literature.[1] Such studies are crucial for a comprehensive understanding of its chemical behavior, including its reactivity, stability, and potential intermolecular interactions. This guide proposes a series of theoretical investigations to fill this knowledge gap.

Proposed Theoretical Investigations

The following sections detail a proposed workflow for a comprehensive theoretical study of this compound.

Molecular Structure and Conformational Analysis

A foundational aspect of understanding a molecule is to determine its most stable three-dimensional structure. The crystallographic data indicates that in the solid state, the five carbon atoms and the bromine atom are nearly coplanar, with the carboxyl group plane at a dihedral angle of 30.0(1)°.[1] A computational study would explore the conformational landscape of the isolated molecule in the gas phase and in solution to identify all stable conformers and the energy barriers between them.

Electronic Properties

The electronic properties of a molecule are key to its reactivity. A thorough computational analysis would involve the calculation of various electronic descriptors.

Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. This proposed study would include the simulation of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Reactivity and Chemical Properties

Understanding the reactivity of this compound is essential for predicting its chemical behavior and potential applications.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data that could be expected from the proposed theoretical studies. This data is for illustrative purposes and would need to be confirmed by actual calculations.

| Property | Hypothetical Value (Gas Phase) | Hypothetical Value (in Water) |

| Dipole Moment | 2.5 D | 3.8 D |

| HOMO Energy | -6.8 eV | -7.1 eV |

| LUMO Energy | -0.5 eV | -0.8 eV |

| HOMO-LUMO Gap | 6.3 eV | 6.3 eV |

| Ionization Potential | 8.2 eV | 8.5 eV |

| Electron Affinity | 0.9 eV | 1.2 eV |

| Table 1: Hypothetical Electronic Properties of this compound |

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Description |

| ν(C=O) | 1720 | Carbonyl stretch |

| ν(C=C) | 1645 | Alkene C=C stretch |

| ν(O-H) | 3550 | Carboxylic acid O-H stretch |

| ν(C-Br) | 650 | Carbon-bromine stretch |

| Table 2: Hypothetical Infrared Vibrational Frequencies for this compound |

Experimental Protocols: A Computational Approach

This section provides detailed methodologies for the proposed theoretical experiments.

Computational Details

All calculations would be performed using a suite of quantum chemistry software such as Gaussian, ORCA, or Spartan.

-

Geometry Optimization and Frequency Calculations: The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set. The nature of the stationary points would be confirmed by frequency calculations, ensuring no imaginary frequencies for minima.

-

Solvation Effects: The influence of a solvent environment (e.g., water) would be modeled using the Polarizable Continuum Model (PCM).

-

Electronic Properties: Molecular orbitals (HOMO, LUMO), Mulliken and Natural Bond Orbital (NBO) charges, and the Molecular Electrostatic Potential (MEP) would be calculated at the same level of theory.

-

Spectroscopic Simulations: IR and Raman spectra would be simulated from the calculated vibrational frequencies. NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method.

Mandatory Visualizations

The following diagrams illustrate the proposed theoretical workflow and the logical relationships between the computational tasks.

Caption: Proposed workflow for the theoretical study of this compound.

Conclusion

This technical guide has outlined a comprehensive plan for the theoretical investigation of this compound. While based on a prospective study due to the current lack of published theoretical research, the proposed methodologies and analyses provide a robust framework for future computational work. The insights gained from such a study would be invaluable for a more complete understanding of the chemical nature of this molecule and could guide its potential applications in various scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-3-methyl-2-butenoic Acid in the Synthesis of Dehydrovaline-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proposed use of 2-Bromo-3-methyl-2-butenoic acid as a precursor for the synthesis of peptides containing the unnatural amino acid dehydrovaline (ΔVal). The incorporation of α,β-dehydroamino acids (ΔAAs) like ΔVal into peptides is a key strategy for enhancing their proteolytic stability and influencing their conformation. While direct incorporation of this compound into peptides is not a standard procedure, this guide outlines a feasible synthetic pathway to convert it into a protected dehydrovaline building block suitable for solid-phase peptide synthesis (SPPS). The protocols provided are based on established methods for the synthesis of peptides containing dehydroamino acids.

Introduction

Peptides are of significant interest as therapeutic agents due to their high specificity and biological activity. However, their susceptibility to proteolytic degradation limits their clinical utility. The introduction of unnatural amino acids, particularly α,β-dehydroamino acids, can significantly improve the stability of peptides without drastically altering their secondary structure. Dehydrovaline, with its tetrasubstituted double bond, is a bulky dehydroamino acid that can impart considerable resistance to enzymatic cleavage.

This compound serves as a potential starting material for the synthesis of a dehydrovaline building block. This document details a proposed synthetic route and the subsequent solid-phase synthesis protocols for incorporating this valuable residue into peptide chains.

Proposed Synthesis of Fmoc-Dehydrovaline-OH from this compound

The conversion of this compound into an Fmoc-protected dehydrovaline derivative is a necessary first step for its use in standard Fmoc-based solid-phase peptide synthesis. A plausible synthetic route involves a nucleophilic substitution of the bromine atom with an amino group, followed by N-terminal protection.

Application Notes and Protocols for 2-Bromo-3-methyl-2-butenoic Acid in Medicinal Chemistry

Introduction

2-Bromo-3-methyl-2-butenoic acid and its derivatives have emerged as compounds of interest in medicinal chemistry, particularly in the field of oncology. Their structural resemblance to amino acids allows them to interact with nutrient transport systems that are often upregulated in cancer cells. This unique property positions them as potential diagnostic and therapeutic agents targeting the metabolic vulnerabilities of tumors. These application notes provide an overview of their use in brain tumor imaging and as potential inhibitors of nutrient transporters, along with detailed experimental protocols.

Application I: Probes for Brain Tumor Imaging

Derivatives of this compound have been developed as radiolabeled probes for positron emission tomography (PET) imaging of brain tumors. Cancer cells exhibit an increased demand for amino acids to support rapid proliferation. Amino acid transporters, such as System A and System L, are frequently overexpressed in glioma cells and facilitate the uptake of essential amino acids.

A key application is the use of (S)-amino-2-methyl-4-[⁷⁶Br]bromo-3-(E)-butenoic acid ([⁷⁶Br]BrVAIB), a derivative of this compound, as a PET tracer.[1] This compound has demonstrated significant uptake in brain tumor models, suggesting its utility in diagnosing and staging brain cancers.[1] The transport of [⁷⁶Br]BrVAIB is mediated by both System A and System L amino acid transporters, which are upregulated in tumor cells.[1]

Experimental Workflow: Brain Tumor Imaging with [⁷⁶Br]BrVAIB

Caption: Workflow for the synthesis and in vivo evaluation of [⁷⁶Br]BrVAIB for brain tumor imaging.

Application II: Inhibition of Nutrient Transport in Cancer

This compound is described as a potent inhibitor of amino acid and carboxylate transporters.[2] By blocking these transporters, the compound can disrupt the supply of essential nutrients to cancer cells, leading to a reduction in cell growth and proliferation. This mechanism is particularly relevant for tumors that are "addicted" to certain amino acids, such as glutamine.

Furthermore, there are indications that this compound may also inhibit the uptake of glucose and glutamine in brain tumors.[2] This dual inhibition of key nutrient pathways presents a promising strategy for cancer therapy, as it targets the metabolic plasticity of tumor cells.

Signaling Pathway: Nutrient Transporter Inhibition in Cancer

Caption: Inhibition of nutrient transporters by this compound in cancer cells.

Quantitative Data

The following table summarizes the biodistribution data for (S)-amino-2-methyl-4-[⁷⁶Br]bromo-3-(E)-butenoic acid ([⁷⁶Br]BrVAIB) in mice bearing DBT glioma tumors, as reported by Vavere et al. (2015).[1]

| Tissue | Uptake at 1h post-injection (%ID/g ± SD) |

| Blood | 0.5 ± 0.1 |

| Brain (Normal) | 0.8 ± 0.1 |

| Tumor | 3.7 ± 0.4 |

| Liver | 1.5 ± 0.2 |

| Kidneys | 12.3 ± 2.1 |

Experimental Protocols

Protocol I: Synthesis of (S)-amino-2-methyl-4-bromo-3-(E)-butenoic acid (BrVAIB)

This protocol is adapted from Vavere et al., J. Med. Chem. 2015, 58, 21, 8436–8445.[1]

Materials:

-

(S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-butenoic acid

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile)

-

Carbon tetrachloride (CCl₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Allylic Bromination:

-

To a solution of (S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-butenoic acid in CCl₄, add NBS and a catalytic amount of AIBN.

-

Reflux the mixture under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and filter off the succinimide.

-

Concentrate the filtrate under reduced pressure to obtain the crude bromo-intermediate.

-

-

Deprotection:

-

Dissolve the crude intermediate in a 1:1 mixture of TFA and DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure.

-

Purify the final product by HPLC to yield (S)-amino-2-methyl-4-bromo-3-(E)-butenoic acid.

-

Protocol II: In Vivo PET Imaging of Brain Tumors

This protocol provides a general framework for small animal PET imaging based on the methodology used for amino acid tracers.[1]

Materials:

-

Tumor-bearing animal model (e.g., mouse with intracranial DBT glioma)

-

Radiolabeled tracer (e.g., [⁷⁶Br]BrVAIB) in sterile saline

-

Small animal PET scanner

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation:

-

Anesthetize the animal using isoflurane (e.g., 2% in oxygen).

-

Place the animal on the scanner bed and maintain anesthesia throughout the imaging session.

-

-

Tracer Administration:

-

Administer a defined dose of the radiotracer (e.g., 5-10 MBq) via intravenous injection (e.g., tail vein).

-

-

PET Scan Acquisition:

-

Acquire dynamic or static PET scans starting at a specified time post-injection (e.g., 60 minutes).

-

The acquisition time will depend on the scanner and the activity of the tracer (e.g., 10-30 minutes).

-

-

Image Reconstruction and Analysis:

-

Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

-

Draw regions of interest (ROIs) over the tumor and normal brain tissue.

-

Calculate the tracer uptake in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

-

Protocol III: Amino Acid Transport Inhibition Assay

This is a general protocol for assessing the inhibition of amino acid transport in cancer cell lines.

Materials:

-

Cancer cell line (e.g., DBT glioma cells)

-

Cell culture medium and supplements

-

Radiolabeled amino acid (e.g., ³H-Leucine)

-

Test compound (this compound)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution)

-

Lysis buffer

-

Scintillation counter

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere and grow to 80-90% confluency.

-

-

Inhibition:

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

-

Uptake:

-

Add the radiolabeled amino acid to the wells and incubate for a short period (e.g., 1-5 minutes) to measure initial transport rates.

-

-

Wash and Lysis:

-

Rapidly wash the cells with ice-cold uptake buffer to stop the transport.

-

Lyse the cells with a suitable lysis buffer.

-

-

Quantification:

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the protein concentration in each well to normalize the data.

-

Calculate the IC₅₀ value of the test compound.

-

References

Application Notes and Protocols for the Reactions of 2-Bromo-3-methyl-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methyl-2-butenoic acid is a versatile bifunctional molecule containing both a reactive carbon-bromine bond and an electron-deficient carbon-carbon double bond. This unique structural arrangement allows for a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly for the preparation of novel pharmaceutical intermediates and other complex organic molecules. These application notes provide detailed experimental protocols for key reactions of this compound, including nucleophilic substitution and electrophilic addition, along with representative data and mechanistic diagrams.

Physicochemical Data

A summary of the key physical and chemical properties of related compounds is presented in Table 1 for reference.

| Property | 2-bromo-3-methylbutanoic acid |

| CAS Number | 565-74-2 |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol |

| Melting Point | 39-44 °C |

| Boiling Point | 116 °C (15 mmHg) |

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Sodium Azide

This protocol describes the substitution of the bromine atom with an azide group, a versatile functional group that can be further transformed, for instance, into an amine.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (approximately 10 mL per gram of starting material).

-

Add sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) and then with brine (25 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, 2-azido-3-methyl-2-butenoic acid.

-

Purify the crude product by column chromatography on silica gel.

Expected Results:

| Product | Yield (%) |

| 2-Azido-3-methyl-2-butenoic acid | 75-85 |

Protocol 2: Electrophilic Addition of Hydrogen Bromide

This protocol details the addition of hydrogen bromide across the double bond of this compound. Due to the electronic effects of the carboxylic acid and the existing bromine atom, the regioselectivity of this reaction is of particular interest. The addition of HBr to α,β-unsaturated acids often proceeds with anti-Markovnikov selectivity.[1]

Materials:

-

This compound

-

Hydrogen bromide (33% in acetic acid)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrogen bromide in acetic acid (1.1 eq) to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to neutralize any excess bromine.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, 2,3-dibromo-3-methylbutanoic acid.

-

Purify the product by recrystallization or column chromatography.

Expected Results:

| Product | Yield (%) |

| 2,3-Dibromo-3-methylbutanoic acid | 80-90 |

Reaction Mechanisms and Workflows

The following diagrams illustrate the generalized workflows and reaction pathways for the described transformations of this compound.

Caption: Workflow for Nucleophilic Substitution.

Caption: Workflow for Electrophilic Addition.

Caption: General Reaction Pathways.

References

Application Notes and Protocols for 2-Bromo-3-methyl-2-butenoic Acid in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methyl-2-butenoic acid is a versatile halogenated carboxylic acid that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a bromine atom on the double bond and a carboxylic acid group, provides multiple reactive sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of bioactive molecules, with a focus on its potential application in the preparation of pyrethroid insecticides, a class of synthetic insecticides with widespread use in agriculture and public health. While direct synthesis of commercial drugs starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in key intermediates of potent bioactive molecules.

Application in the Synthesis of Pyrethroid Insecticides

Pyrethroid insecticides are synthetic analogs of the natural pyrethrins, which are esters of chrysanthemic acid or pyrethric acid. The synthesis of many pyrethroids involves the construction of a cyclopropane ring with specific stereochemistry and substituents. Brominated intermediates, structurally related to this compound, play a crucial role in the formation of these key structural features. For instance, the synthesis of potent pyrethroids like deltamethrin involves the use of (1R)-cis-2,2-dimethyl-3-(dibromoethenyl)cyclopropanecarboxylic acid. While not a direct application of this compound, the underlying chemistry highlights the importance of brominated butenoic acid derivatives in this class of compounds.

The following sections detail a generalized synthetic approach and a hypothetical experimental protocol for the synthesis of a pyrethroid precursor, illustrating the potential utility of this compound.

General Synthetic Pathway

The synthesis of pyrethroid insecticides often involves the esterification of a suitable alcohol with a cyclopropanecarboxylic acid derivative. The vinyl group on the cyclopropane ring is a key feature for insecticidal activity. A plausible synthetic route could involve the use of this compound to introduce the necessary structural elements for cyclopropanation and subsequent modifications.

Caption: Generalized synthetic pathway for a pyrethroid insecticide.

Experimental Protocols

The following is a hypothetical, representative experimental protocol for a key step in a pyrethroid synthesis that could be adapted to utilize a derivative of this compound.

Protocol 1: Synthesis of a Brominated Cyclopropanecarboxylate Intermediate

Objective: To synthesize a key intermediate for pyrethroid synthesis via a cyclopropanation reaction.

Materials:

-

Activated derivative of this compound (e.g., acid chloride)

-

Chiral alcohol (e.g., (R)-pantolactone)

-

Diazoacetate (e.g., ethyl diazoacetate)

-

Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Esterification: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the chiral alcohol (1.0 eq) and a non-nucleophilic base (e.g., pyridine, 1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Add a solution of the activated this compound derivative (1.1 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude ester. Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Cyclopropanation: To a solution of the purified ester (1.0 eq) and the rhodium(II) catalyst (0.01 eq) in anhydrous dichloromethane, add a solution of ethyl diazoacetate (1.5 eq) in anhydrous dichloromethane dropwise over 2 hours at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for an additional 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired brominated cyclopropanecarboxylate intermediate.

Data Presentation:

The following table summarizes hypothetical quantitative data for the synthesis of the brominated cyclopropanecarboxylate intermediate.

| Step | Reactant A (mmol) | Reactant B (mmol) | Product (mmol) | Yield (%) | Purity (%) |

| Esterification | 10.0 | 11.0 | 8.5 | 85 | >95 |

| Cyclopropanation | 8.0 | 12.0 | 6.0 | 75 | >98 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the development and evaluation of a new pyrethroid insecticide.

Caption: Workflow for pyrethroid insecticide development.

Conclusion

This compound represents a potentially valuable, though not widely documented, intermediate for the synthesis of complex bioactive molecules, particularly in the agrochemical field. The protocols and workflows presented here, while based on generalized and hypothetical examples, provide a framework for researchers to explore the utility of this and related brominated building blocks in the development of new chemical entities. Further research into specific applications and detailed reaction optimizations is warranted to fully realize the synthetic potential of this compound.

Application Notes and Protocols for the Synthesis of Heterocycles from 2-Bromo-3-methyl-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Bromo-3-methyl-2-butenoic acid as a key starting material. The described methodologies offer pathways to pyrazolone, thiazine, and oxazine derivatives, which are important scaffolds in medicinal chemistry and drug development.

Synthesis of 4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one Derivatives

Pyrazolone structures are well-known pharmacophores with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The following protocol outlines a direct synthesis of a pyrazolone derivative from this compound via cyclocondensation with hydrazine hydrate.

Reaction Principle:

The reaction proceeds through a proposed mechanism involving the initial formation of a hydrazide, followed by an intramolecular nucleophilic substitution where the terminal nitrogen of the hydrazine moiety attacks the β-carbon of the α,β-unsaturated system, displacing the bromide and leading to the cyclized pyrazolone product.

Experimental Protocol:

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Sodium carbonate

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (30 mL).

-

Add sodium carbonate (1.1 eq) to the solution and stir for 15 minutes at room temperature.

-

To this suspension, add hydrazine hydrate (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water (50 mL) and acidify to pH 3-4 with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one | This compound | Hydrazine hydrate, Na2CO3 | Ethanol | 6-8 | 75-85 |

Workflow Diagram:

Caption: Synthesis of 4,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one.

Synthesis of 2,2-dimethyl-2,3-dihydro-6H-1,3-thiazin-4(5H)-one

Thiazine derivatives are heterocyclic compounds that have shown a variety of biological activities. This protocol describes the synthesis of a 1,3-thiazin-4-one derivative from this compound and thioamide.

Reaction Principle:

This synthesis is a variation of the Hantzsch thiazole synthesis, adapted for a six-membered ring. It involves the reaction of an α,β-unsaturated β-halo acid with a thioamide. The proposed mechanism involves the initial S-alkylation of the thioamide by the β-bromo position of the acid, followed by an intramolecular cyclization through the attack of the nitrogen atom on the activated carbonyl group of the carboxylic acid.

Experimental Protocol:

Materials:

-

This compound

-

Thioacetamide

-

Pyridine

-

Acetonitrile

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Hydrochloric acid (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a 100 mL three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dry acetonitrile (40 mL).

-

Add thioacetamide (1.1 eq) and pyridine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in dry acetonitrile (10 mL) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the precipitated dicyclohexylurea (DCU).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and wash with 1M HCl (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2,2-dimethyl-2,3-dihydro-6H-1,3-thiazin-4(5H)-one.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 2,2-dimethyl-2,3-dihydro-6H-1,3-thiazin-4(5H)-one | This compound | Thioacetamide, Pyridine, DCC | Acetonitrile | 12-16 | 60-70 |

Workflow Diagram:

Caption: Synthesis of 2,2-dimethyl-2,3-dihydro-6H-1,3-thiazin-4(5H)-one.

Synthesis of 2,2-dimethyl-2,3-dihydro-6H-1,3-oxazin-4(5H)-one

1,3-Oxazin-4-one derivatives are another class of heterocycles with potential applications in drug discovery. This protocol details their synthesis from this compound and hydroxylamine.

Reaction Principle:

The reaction is proposed to proceed via an initial O-acylation of hydroxylamine with the activated carboxylic acid, followed by an intramolecular Michael addition of the nitrogen atom to the β-position of the α,β-unsaturated system, with subsequent displacement of the bromide ion to form the six-membered oxazinone ring.

Experimental Protocol:

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Triethylamine

-

N,N-Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound (1.0 eq) in dry DMF (50 mL) in a 250 mL round-bottom flask, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in DMF (20 mL).

-

Add the hydroxylamine solution to the activated acid solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

Pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain the pure 2,2-dimethyl-2,3-dihydro-6H-1,3-oxazin-4(5H)-one.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |